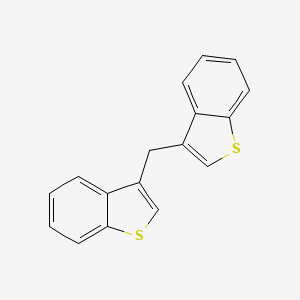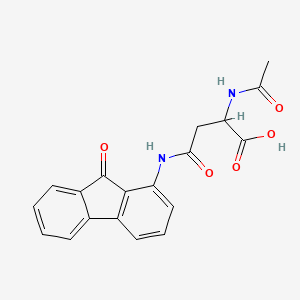![molecular formula C17H24N6O4 B14007886 4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine CAS No. 74072-98-3](/img/structure/B14007886.png)
4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) is a complex heterocyclic compound that features a morpholine ring and a triazole ring
Métodos De Preparación
The synthesis of MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The triazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The morpholine ring may enhance the compound’s solubility and stability, facilitating its transport within biological systems. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Compared to other morpholine derivatives, MORPHOLINE,4-[4,5-DIHYDRO-4-(4-MORPHOLINYLMETHYL)-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOL-5-YL]-(9CI) stands out due to its unique combination of a morpholine ring and a triazole ring. Similar compounds include:
Propiedades
Número CAS |
74072-98-3 |
|---|---|
Fórmula molecular |
C17H24N6O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-[[5-morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C17H24N6O4/c24-23(25)15-3-1-14(2-4-15)22-17(21-7-11-27-12-8-21)16(18-19-22)13-20-5-9-26-10-6-20/h1-4,16-17H,5-13H2 |
Clave InChI |
VBJOJOJOHCKBLS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
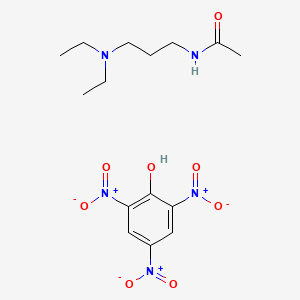
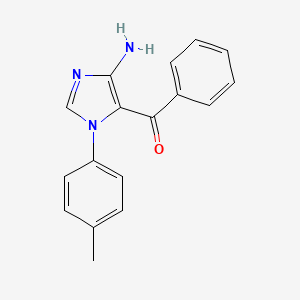
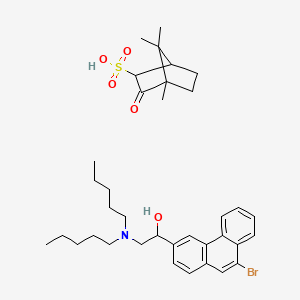
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
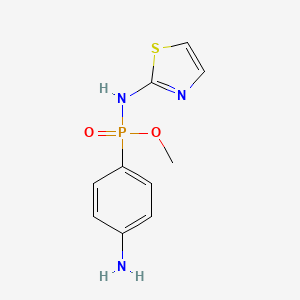
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)

![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
